Methyl 2,3-difluoro-5-methylbenzoate
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Overview
Description
Methyl 2,3-difluoro-5-methylbenzoate is an organic compound with the molecular formula C9H8F2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 5 is replaced by a methyl group. This compound is used in various chemical research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3-difluoro-5-methylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2,3-difluoro-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of solvents, catalysts, and purification techniques would be tailored to ensure the highest purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-difluoro-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reducing the ester group.
Oxidation: Potassium permanganate in an acidic medium is used for oxidizing the methyl group.
Major Products
Substitution: Products depend on the nucleophile used, such as amino or thiol derivatives.
Reduction: The primary product is 2,3-difluoro-5-methylbenzyl alcohol.
Oxidation: The primary product is 2,3-difluoro-5-methylbenzoic acid.
Scientific Research Applications
Methyl 2,3-difluoro-5-methylbenzoate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of methyl 2,3-difluoro-5-methylbenzoate depends on its specific application. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes and receptors, potentially altering metabolic pathways. The ester group can be hydrolyzed to release the corresponding acid, which may interact with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-difluorobenzoate
- Methyl 2,5-difluoro-4-methylbenzoate
- Methyl 3,4-difluoro-5-methylbenzoate
Uniqueness
Methyl 2,3-difluoro-5-methylbenzoate is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it valuable in various applications.
Properties
IUPAC Name |
methyl 2,3-difluoro-5-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALYFSVHRMRVMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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